molecular formula C10H15NO2S B021288 (+)-10-Camphorsulfonimine CAS No. 107869-45-4

(+)-10-Camphorsulfonimine

Cat. No. B021288
M. Wt: 213.3 g/mol
InChI Key: ZAHOEBNYVSWBBW-OMNKOJBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of camphor-derived chiral sulfones, including (+)-10-Camphorsulfonimine, has been explored through several methods. Notably, camphor-derived chiral allylic and benzylic sulfones have been synthesized with the sulfonyl group located at various positions on the camphor skeleton, demonstrating the flexibility in designing camphor-based sulfones for specific applications Lewis, McCabe, & Grayson, 2011.

Molecular Structure Analysis

The molecular structure of camphor-derived sulfonimines, including those based on (+)-10-Camphorsulfonimine, has been characterized using X-ray diffraction and DFT-D3 calculations. These studies provide insights into intra- and inter-molecular interactions, elucidating the supramolecular arrangement of the compounds and highlighting the role of the sulfonyl imine group in forming 3D structures through hydrogen bonds and non-bonding interactions Costa, Carvalho, & Galvão, 2023.

Chemical Reactions and Properties

Camphorquinone-10-sulfonic acid and its derivatives have been utilized as reagents for the specific, reversible modification of arginine residues. This application underscores the chemical reactivity of camphor sulfonimines and their potential in biochemical studies Pande, Pelzig, & Glass, 1980.

Physical Properties Analysis

The spectroscopic analysis of (1S)-(+)-10-Camphorsulfonic Acid has shed light on the physical properties of camphor sulfonimines. Studies using FT-IR, FT-Raman, and DFT methods have provided detailed information on the structural and spectral characteristics of these compounds Sangeetha et al., 2020.

Chemical Properties Analysis

The chemical characterization of (1S)-(+)- and (1R)-(-)-10-camphorsulfonic acid, closely related to camphorsulfonimines, involves comprehensive techniques such as NMR, mass spectroscopy, and GC/MS. This analysis provides a foundation for understanding the chemical properties of camphorsulfonimines, including their stereochemistry and optical purity Cheng et al., 2022.

Scientific Research Applications

  • Reversible Modification of Arginine Residues

    Camphorquinone-10-sulfonic acid and its derivatives, including (+)-10-Camphorsulfonimine, are useful for the reversible modification of arginine residues in various molecules. This property has potential applications in polymers containing arginine-specific ligands (Pande, Pelzig, & Glass, 1980).

  • Promoting Strecker Degradation of Amino Acids

    These compounds can promote Strecker degradation of amino acids, leading to the formation of single diastereoisomers with structural similarities to Ruhemann's purple (Carvalho et al., 2016).

  • Potential as Anti-inflammatory Drug

    The structural, spectral, and reactivity properties of (1S)-(+)-10-Camphorsulfonic acid suggest its potential application as an anti-inflammatory drug (Sangeetha et al., 2020).

  • Purification of Sibutramine

    D-camphor-10-sulfonic acid is effective in resolving sibutramine and its intermediate, providing a method for sibutramine purification with a resolution yield of 23.6% (Wang Zhao-yang, 2008).

  • Catalyzing Intramolecular Diels-Alder Reactions

    In lithium perchlorate-diethyl ether, camphorsulfonic acid promotes intramolecular Diels-Alder reactions in conformationally restricted substrates, leading to tandem diene migration and [4+2] cycloaddition (Grieco et al., 1994).

  • Synthesis of Chiral Sulfones

    Camphor-derived chiral sulfones can be synthesized with complete stereoselectivity, offering potential for novel organic compounds with applications in pharmaceuticals and cosmetics (Lewis, McCabe, & Grayson, 2011).

  • Circular Dichroism Calibration

    Ammonium d-10-camphorsulfonate serves as a new standard substance for circular dichroism calibration, providing results comparable to d-10-camphorsulfonic acid within 1% error (Takakuwa, Konno, & Meguro, 1985).

  • Efficient Resolution of Sulfoximine

    The compound demonstrates efficient resolution of ()-S-methyl-S-phenylsulfoximine with (+)-camphorsulfonic acid, resulting in a high-purity product suitable for large-scale applications (Brandt & Gais, 1997).

  • Use in Enantioselective Reactions

    Chiral bis(sulfonamide) ligands derived from camphor show high enantioselectivity in the addition of diethylzinc to benzaldehyde (Kozakiewicz et al., 2008).

  • Electroactivity in Polyaniline

    Camphorsulfonic acid's doping of polyaniline extends its electroactivity in neutral and alkaline media, while ring substitution with sulfo-groups improves stability (Lukachova et al., 2003).

Safety And Hazards

This would involve a discussion of any safety concerns associated with the compound, including its toxicity and any precautions that need to be taken when handling it.


Future Directions

This would involve a discussion of areas for future research, such as potential applications of the compound or questions about its properties or reactivity that have not yet been answered.


properties

IUPAC Name

(1R,7S)-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7H,3-6H2,1-2H3/t7-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHOEBNYVSWBBW-XVKPBYJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC13CS(=O)(=O)N=C3C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC[C@@]13CS(=O)(=O)N=C3C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-10-Camphorsulfonimine

CAS RN

107869-45-4, 60886-80-8
Record name 3H-3a,6-Methano-2,1-benzisothiazole, 4,5,6,7-tetrahydro-8,8-dimethyl-, 2,2-dioxide, (3aR,6S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107869-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-10-Camphorsulfonimine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107869454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3aR,6S)-8,8-dimethyl-4,5,6,7-tetrahydro-3a,6-methano-2,1-benzothiazole 2,2-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.150.314
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (-)-10-Camphorsulfonimine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-10-Camphorsulfonimine
Reactant of Route 2
(+)-10-Camphorsulfonimine
Reactant of Route 3
(+)-10-Camphorsulfonimine
Reactant of Route 4
(+)-10-Camphorsulfonimine
Reactant of Route 5
(+)-10-Camphorsulfonimine
Reactant of Route 6
(+)-10-Camphorsulfonimine

Citations

For This Compound
4
Citations
JC Towson - 1989 - search.proquest.com
New methodology for the preparation of sulfamoyl chloride from chlorosulfonyl isocyanate was developed and subsequently applied to the synthesis of N, N-disubstituted sulfamides. A …
Number of citations: 2 search.proquest.com
PA Mancinelli - 1980 - search.proquest.com
INFORMATION TO USERSThis was produced from a copy of a document sent to us for microfilming. While the most advanced technological means to photograph and reproduce this …
Number of citations: 2 search.proquest.com
OD Stringer - 1982 - search.proquest.com
2-Sulfonyl oxaziridines are a class of stable, aprotic oxygen transfer reagents of great synthetic versatility. A new general synthesis was developed which greatly enhances the yield and …
Number of citations: 2 search.proquest.com
GM Ndip - 1994 - search.proquest.com
Achiral vinyldihaloboranes, trivinylborane were generated in situ via a newly developed methodology which involves the reaction of vinyltributyltin with BBr $\sb3 $ or BCl $\sb3. $ …
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.